molecular formula C18H19O5P B13436372 Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate

Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate

Cat. No.: B13436372
M. Wt: 346.3 g/mol
InChI Key: WMINJAOBFBHVRP-UHFFFAOYSA-N
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Description

Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzyl group attached to a phenyl ring, which is further substituted with an ethenyl(methoxy)phosphoryl group.

Properties

Molecular Formula

C18H19O5P

Molecular Weight

346.3 g/mol

IUPAC Name

benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate

InChI

InChI=1S/C18H19O5P/c1-3-24(20,21-2)23-17-11-7-10-16(12-17)13-18(19)22-14-15-8-5-4-6-9-15/h3-12H,1,13-14H2,2H3

InChI Key

WMINJAOBFBHVRP-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C=C)OC1=CC=CC(=C1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in the formation of benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]ethanol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]ethanol.

    Substitution: Various substituted benzyl derivatives depending on the substituent introduced.

Scientific Research Applications

Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phosphoryl group may play a crucial role in its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

    Benzyl acetate: Another ester with a benzyl group, commonly used in fragrances and flavoring agents.

    Phenyl acetate: Similar structure but lacks the benzyl group, used in organic synthesis.

    Benzyl benzoate: Contains both benzyl and benzoate groups, used in medicinal and industrial applications.

Uniqueness: Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate is unique due to the presence of the ethenyl(methoxy)phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Biological Activity

Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group, a phosphoryl moiety, and an ethylene unit attached to a phenolic structure. This unique combination suggests potential interactions with biological targets, particularly in enzymatic processes.

Biological Activity Overview

  • Anticonvulsant Activity :
    • Research indicates that related compounds in the N-benzyl 2-amino acetamide class exhibit significant anticonvulsant properties. For instance, derivatives have shown ED50 values ranging from 13 to 21 mg/kg in maximal electroshock seizure models, surpassing the efficacy of established drugs like phenobarbital (ED50 = 22 mg/kg) .
    • The structure-activity relationship (SAR) suggests that modifications at specific sites can enhance anticonvulsant efficacy, indicating that similar strategies may apply to this compound.
  • Antioxidant Activity :
    • Compounds with a similar structural framework have demonstrated antioxidant properties by scavenging free radicals and preventing oxidative stress. This activity is often attributed to the presence of phenolic structures that can donate hydrogen atoms .
  • Antimicrobial and Anticancer Activities :
    • Some derivatives have shown promising results against various microbial strains and cancer cell lines. For example, nickel(II) complexes derived from similar phosphorous-containing compounds exhibited significant antifungal activity and cytotoxic effects against tumor cells .
    • The ability of such compounds to interfere with cell cycle progression and induce apoptosis further supports their potential as anticancer agents .

Case Study 1: Anticonvulsant Efficacy

A study evaluated the anticonvulsant activity of several N-benzyl derivatives. The findings indicated that certain modifications led to improved protective indices compared to standard therapies. Notably, compounds with polar aprotic substituents demonstrated enhanced sodium channel modulation, which is critical for controlling neuronal excitability .

Case Study 2: Antioxidant Mechanisms

Research on ferulic acid analogs highlighted their antioxidant capabilities through electron donation mechanisms. Similar phenolic compounds are hypothesized to exhibit comparable activities, suggesting that this compound may also possess significant antioxidant properties .

Case Study 3: Antimicrobial Activity

In vitro studies on phosphorous-containing complexes revealed substantial antifungal activities against several strains while maintaining lower toxicity profiles compared to conventional chemotherapeutics like cisplatin . This indicates a favorable therapeutic index for compounds in this chemical class.

Table 1: Biological Activities of Related Compounds

Compound NameBiological ActivityED50 (mg/kg)Reference
N-benzyl 2-amino acetamideAnticonvulsant13-21
Ferulic acid derivativeAntioxidant-
Nickel(II) complexAntifungal-

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityNotes
Electron-withdrawing groupsIncreased anticonvulsant activityEnhances binding affinity
Phenolic hydroxyl groupsAntioxidant activityScavenges free radicals
Phosphoryl moiety presencePotential for enzyme inhibitionTargets specific metabolic pathways

Chemical Reactions Analysis

Receptor Binding and Calcium Release

Ins(1,4,5)P₃ binds to Ins(1,4,5)P₃ receptors (IP₃Rs) on the endoplasmic reticulum (ER), inducing conformational changes that open calcium channels. The binding involves specific interactions with the receptor’s α- and β-domains:

  • 1- and 5-phosphate groups interact with the α-domain.

  • 4-phosphate group binds the β-domain .

Key characteristics of Ins(1,4,5)P₃ receptor binding:

  • EC₅₀ : ~10–100 nM (varies by isoform and cellular context) .

  • Full agonist activity : Releases ~65–70% of ER calcium stores .

Structural analogs like adenophostin and ribophostin exhibit higher potency but share the essential 1,4,5-trisphosphate motif .

Metabolic Degradation Pathways

Ins(1,4,5)P₃ is rapidly metabolized via two primary pathways:

Dephosphorylation

  • Enzymes : Inositol polyphosphate 5-phosphatases (e.g., SHIP1/2) and 3-phosphatases (e.g., PTEN).

  • Products : Inositol 1,4-bisphosphate (Ins(1,4)P₂) or inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄) .

Phosphorylation

  • Enzyme : Ins(1,4,5)P₃ 3-kinase.

  • Product : Ins(1,3,4,5)P₄, which regulates nuclear calcium signaling .

Synthetic Preparation and Modifications

The sodium salt is synthesized through phosphorylation of myo-inositol derivatives, followed by sodium ion exchange:

  • Core Synthesis Steps :

    • Protection of specific hydroxyl groups on myo-inositol using stannylene-mediated reactions .

    • Phosphitylation and oxidation to introduce phosphate groups at positions 1, 4, and 5 .

    • Deprotection and lyophilization to yield the trisodium salt .

  • Key Modifications :

    • Ribophostin analogs : Replace the inositol ring with d-chiro-inositol, enhancing receptor affinity .

    • Adenophostin analogs : Incorporate adenine moieties, increasing potency by 7-fold compared to Ins(1,4,5)P₃ .

Stability and Reactivity

  • Solubility : 10 mg/mL in water .

  • Storage : Hygroscopic; stable at −20°C in lyophilized form .

  • Degradation : Susceptible to enzymatic hydrolysis in aqueous solutions, necessitating inhibitors like sodium fluoride for experimental use .

Q & A

Q. What are the established synthetic routes for Benzyl 2-[3-[ethenyl(methoxy)phosphoryl]oxyphenyl]acetate, and what reaction conditions optimize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including phosphorylation, esterification, and coupling. Key steps include:

  • Phosphorylation of phenolic intermediates : Use of methoxyphosphoryl chloride or similar reagents under inert conditions (e.g., N₂ atmosphere) to introduce the ethenyl(methoxy)phosphoryl group .
  • Esterification : Benzyl protection of the carboxyl group via reaction with benzyl bromide in the presence of a base like NaH in THF, which deprotonates the hydroxyl group and facilitates nucleophilic substitution .
  • Optimization : Yields are improved by controlling reaction temperature (0–25°C), stoichiometric excess of phosphorylating agents (1.2–1.5 equivalents), and anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .

Q. Table 1: Synthetic Route Comparison

StepReagents/ConditionsYield RangeEvidence Source
PhosphorylationMethoxyphosphoryl chloride, DCM, RT60–75%
EsterificationBenzyl bromide, NaH, THF, 0°C → RT70–85%
PurificationColumn chromatography (SiO₂, hexane/EA)>95% purity

Q. Which spectroscopic techniques are most effective for characterizing the phosphoryl and ethenyl groups in this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Ethenyl protons appear as doublets of doublets (δ 5.5–6.5 ppm) due to coupling with phosphorus (²J ~10–15 Hz) .
    • ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphoryl group .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 376.1204 for C₁₈H₁₉O₆P⁺) .
  • IR Spectroscopy : Stretching vibrations for P=O (~1250–1300 cm⁻¹) and C=C (~1640 cm⁻¹) .

Advanced Research Questions

Q. How does the ethenyl(methoxy)phosphoryl group influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : The phosphoryl group is susceptible to hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions. Stability studies in buffers (e.g., PBS, 37°C) show a half-life of >24 hours at pH 7.4 but <2 hours at pH 2 .
  • Thermal Stability : Thermal gravimetric analysis (TGA) indicates decomposition onset at ~150°C. Storage recommendations: –20°C under argon to prevent oxidation of the ethenyl group .
  • Mitigation Strategies : Lyophilization or formulation in lipid-based nanoparticles enhances stability for biological assays .

Q. What strategies mitigate side reactions during the phosphorylation step in the synthesis of this compound?

Methodological Answer: Common side reactions include:

  • Hydrolysis of Phosphoryl Chloride : Use of molecular sieves or anhydrous solvents reduces water content .
  • O- vs. N-Phosphorylation : Selective phosphorylation is achieved by pre-activating the phenolic hydroxyl with NaH, ensuring nucleophilic attack occurs exclusively at oxygen .
  • Byproduct Removal : Liquid-liquid extraction (e.g., ethyl acetate/water) or silica gel chromatography isolates the target compound from phosphorylated byproducts .

Q. Are there contradictions in reported bioactivity data for this compound, and how can researchers reconcile these differences?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ values) often arise from:

  • Assay Conditions : Variations in cell lines, serum concentrations, or solvent (DMSO vs. ethanol) affect results. Standardize protocols using guidelines like NIH/ATP assay recommendations .
  • Compound Purity : Impurities from incomplete phosphorylation (e.g., residual phenolic intermediates) may skew data. Validate purity via HPLC (>98%) and NMR .
  • Metabolic Instability : Rapid ester hydrolysis in vivo vs. in vitro. Use stable isotope labeling (e.g., ¹³C-acetate) to track metabolite interference .

Q. Table 2: Bioactivity Data Comparison

StudyReported IC₅₀ (μM)Assay SystemPurityEvidence Source
Anti-inflammatory0.5 ± 0.1RAW 264.7 cells>99%
Cytotoxicity25.3 ± 3.2HEK293 cells95%
Phosphatase Inhibition1.2 ± 0.3Recombinant enzyme>98%

Q. What computational methods predict the reactivity of the ethenyl group in further functionalization?

Methodological Answer:

  • DFT Calculations : Models (e.g., B3LYP/6-31G*) predict electrophilic addition sites. The ethenyl group shows higher reactivity at the β-carbon due to electron-withdrawing effects of the phosphoryl group .
  • Molecular Dynamics (MD) : Simulates solvation effects and steric hindrance during Michael additions or Diels-Alder reactions .
  • Validation : Compare computational results with experimental NMR coupling constants (e.g., ²Jₐₐ and ³Jₐᵦ) to refine models .

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